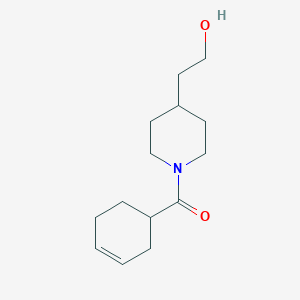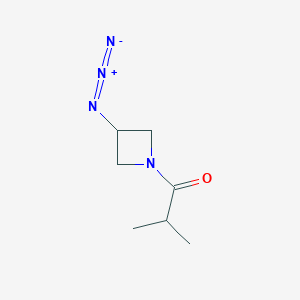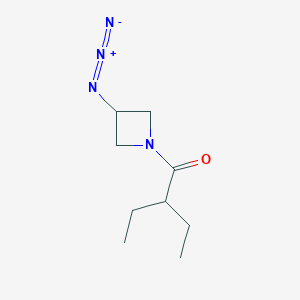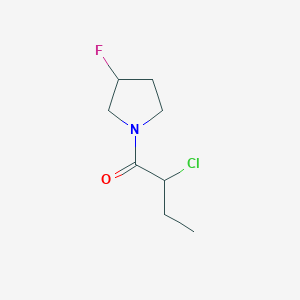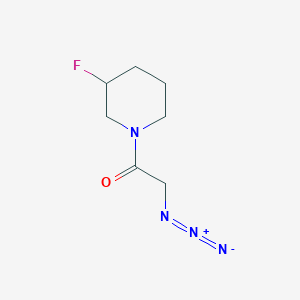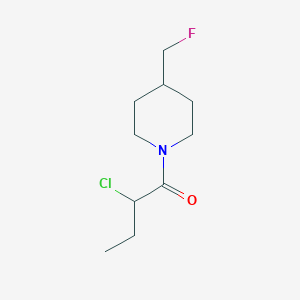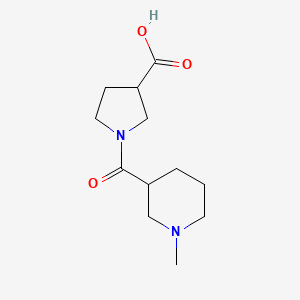
(3-Azidoazetidin-1-yl)(3-methoxyphenyl)methanone
Übersicht
Beschreibung
(3-Azidoazetidin-1-yl)(3-methoxyphenyl)methanone is a useful research compound. Its molecular formula is C11H12N4O2 and its molecular weight is 232.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Metabolic Pathways
One significant area of research involves understanding the metabolism of strained rings in pharmaceutical compounds, as seen in studies focusing on glutathione S-transferase–catalyzed reactions. For instance, the metabolism of AZD1979, a compound containing a strained azetidinyl moiety, was studied for its glutathione-related metabolites formation. This research highlights an unusual ring-opening reaction that occurs without prior bioactivation by cytochrome P450, suggesting a direct conjugation pathway catalyzed by glutathione transferases (Li et al., 2019).
Antimicrobial and Antifungal Activities
Another aspect of research involves the synthesis and evaluation of novel compounds for their antimicrobial and antifungal activities. For example, novel derivatives have been synthesized and tested for their activity against various pathogens, indicating the potential for these compounds to serve as leads in developing new antimicrobial agents. The study of (1-arylmethyl-3-aryl-1H-pyrazol-5-yl)(4-arylpiperazin-1-yl)methanone derivatives revealed promising effects on antifungal activity (Lv et al., 2013).
Anticancer Research
The anticancer properties of these compounds have also been a focus, with research exploring mechanisms of action and potential therapeutic applications. For instance, the cytotoxic compound (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone (PHT) from the phenstatin family has been investigated for its potential to induce G2/M arrest and trigger apoptosis in human leukemia cells, demonstrating promising anticancer therapeutic potential (Magalhães et al., 2013).
Synthesis and Characterization
The synthesis and characterization of these compounds form a crucial part of scientific research, enabling the exploration of their biological activities and therapeutic potential. Studies on the synthesis of azetidinones and their derivatives, such as dimer of Apremilast, have contributed significantly to understanding their structure-activity relationships (Jagannadham et al., 2019).
Wirkmechanismus
Target of Action
Azetidines, a class of compounds to which this molecule belongs, have been reported to be used as building blocks for polyamines . Polyamines are involved in various biological processes, including cell growth and differentiation, gene expression, and protein synthesis .
Mode of Action
Azetidines are known to undergo anionic and cationic ring-opening polymerization . This process allows for the production of polyamines with various structures .
Biochemical Pathways
The production of polyamines through the polymerization of azetidines could potentially affect various biochemical pathways related to cell growth and differentiation, gene expression, and protein synthesis .
Result of Action
The production of polyamines through the polymerization of azetidines could potentially influence various cellular processes, including cell growth and differentiation, gene expression, and protein synthesis .
Action Environment
Factors such as temperature, ph, and the presence of other molecules could potentially affect the polymerization of azetidines and the subsequent production of polyamines .
Eigenschaften
IUPAC Name |
(3-azidoazetidin-1-yl)-(3-methoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2/c1-17-10-4-2-3-8(5-10)11(16)15-6-9(7-15)13-14-12/h2-5,9H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CALGJNQWNVTESF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CC(C2)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


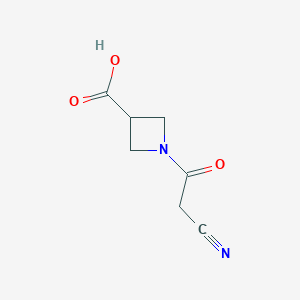
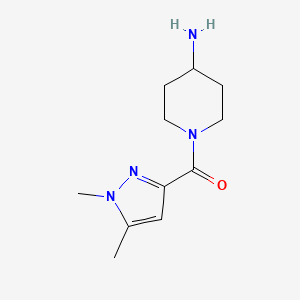
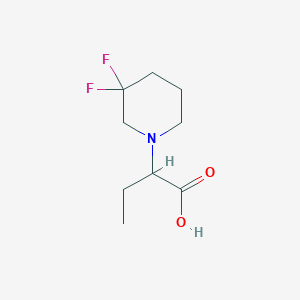
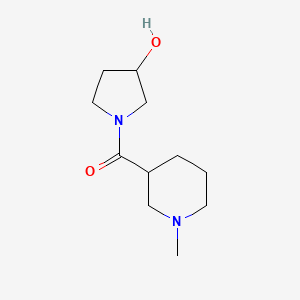
![1-(3-aminoazetidin-1-yl)-2-(1H-benzo[d]imidazol-1-yl)ethan-1-one](/img/structure/B1476348.png)
